Cas no 2229007-64-9 (tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)

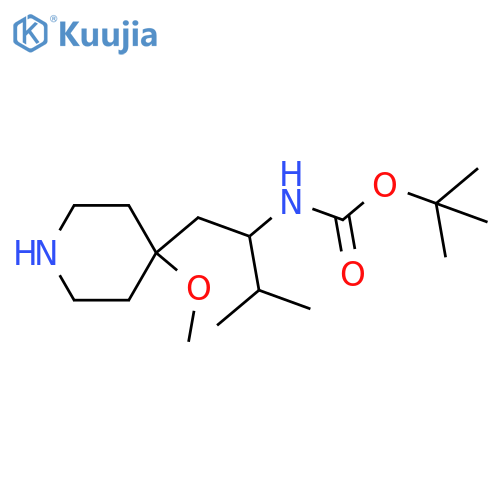

2229007-64-9 structure

商品名:tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate

tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate

- tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate

- 2229007-64-9

- EN300-1873171

-

- インチ: 1S/C16H32N2O3/c1-12(2)13(18-14(19)21-15(3,4)5)11-16(20-6)7-9-17-10-8-16/h12-13,17H,7-11H2,1-6H3,(H,18,19)

- InChIKey: QRAGRWICXQXXSW-UHFFFAOYSA-N

- ほほえんだ: O(C)C1(CCNCC1)CC(C(C)C)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 300.24129289g/mol

- どういたいしつりょう: 300.24129289g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 59.6Ų

tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1873171-1.0g |

tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate |

2229007-64-9 | 1g |

$1014.0 | 2023-06-01 | ||

| Enamine | EN300-1873171-2.5g |

tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate |

2229007-64-9 | 2.5g |

$1988.0 | 2023-06-01 | ||

| Enamine | EN300-1873171-0.25g |

tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate |

2229007-64-9 | 0.25g |

$933.0 | 2023-06-01 | ||

| Enamine | EN300-1873171-1g |

tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate |

2229007-64-9 | 1g |

$0.0 | 2023-09-18 | ||

| Enamine | EN300-1873171-5.0g |

tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate |

2229007-64-9 | 5g |

$2940.0 | 2023-06-01 | ||

| Enamine | EN300-1873171-10.0g |

tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate |

2229007-64-9 | 10g |

$4360.0 | 2023-06-01 | ||

| Enamine | EN300-1873171-0.5g |

tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate |

2229007-64-9 | 0.5g |

$974.0 | 2023-06-01 | ||

| Enamine | EN300-1873171-0.05g |

tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate |

2229007-64-9 | 0.05g |

$851.0 | 2023-06-01 | ||

| Enamine | EN300-1873171-0.1g |

tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate |

2229007-64-9 | 0.1g |

$892.0 | 2023-06-01 |

tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

2229007-64-9 (tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate) 関連製品

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量